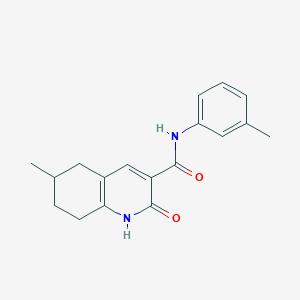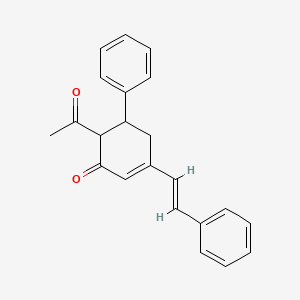
6-methyl-N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MQ or MQPA and is a member of the quinolone family. MQPA is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes.
Mecanismo De Acción
MQPA acts as a reversible inhibitor of serine proteases by binding to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting the enzymatic activity. MQPA has been shown to have a high affinity for serine proteases, making it a potent inhibitor.
Biochemical and Physiological Effects:
MQPA has been shown to have various biochemical and physiological effects. In cancer research, MQPA has been shown to inhibit tumor growth and metastasis by inhibiting the activity of serine proteases involved in these processes. Additionally, MQPA has been shown to have anti-inflammatory effects by inhibiting the activity of enzymes involved in the inflammatory response. In proteomics, MQPA has been used to selectively label and identify serine proteases in complex protein mixtures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MQPA has various advantages and limitations for lab experiments. One of the advantages of MQPA is its high affinity for serine proteases, making it a potent inhibitor. Additionally, MQPA has been shown to have a high selectivity for serine proteases, making it a useful tool compound in drug discovery and proteomics. However, one of the limitations of MQPA is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MQPA. One area of research is the development of MQPA-based anti-cancer therapies. MQPA has been shown to inhibit tumor growth and metastasis, making it a potential anti-cancer agent. Additionally, further research is needed to understand the mechanisms of action of MQPA and its potential applications in other fields, such as inflammation and cardiovascular disease. Finally, the development of new synthesis methods for MQPA could lead to improved yields and purity, making it more accessible for research and potential applications.
Métodos De Síntesis
The synthesis of MQPA involves the reaction of 3-methylbenzylamine with ethyl acetoacetate, followed by cyclization with 2-chloroacetyl chloride. The resulting product is then treated with hydroxylamine hydrochloride to obtain MQPA. This synthesis method has been optimized to yield high purity and yield of MQPA.
Aplicaciones Científicas De Investigación
MQPA has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and proteomics. MQPA has been shown to inhibit the activity of various serine proteases, including thrombin, trypsin, and plasmin. This inhibition of serine proteases has been linked to the prevention of tumor growth and metastasis, making MQPA a potential anti-cancer agent. Additionally, MQPA has been used as a tool compound in drug discovery to identify new serine protease inhibitors. In proteomics, MQPA has been used to selectively label and identify serine proteases in complex protein mixtures.
Propiedades
IUPAC Name |
6-methyl-N-(3-methylphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-4-3-5-14(9-11)19-17(21)15-10-13-8-12(2)6-7-16(13)20-18(15)22/h3-5,9-10,12H,6-8H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSFAVXTDAAJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-pyridinylthio)acetamide](/img/structure/B5415123.png)
![1-(4-tert-butylphenyl)ethanone O-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5415125.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]glycine](/img/structure/B5415126.png)
![methyl 4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5415132.png)
![2-benzyl-6-[4-(benzyloxy)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5415135.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5415141.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5415146.png)
![5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5415164.png)
![1-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5415176.png)

![(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5415187.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5415195.png)
![4-methoxy-N-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]benzenesulfonamide](/img/structure/B5415214.png)
![N-(4-{[1-methyl-3-oxo-3-(3-pyridinyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5415217.png)